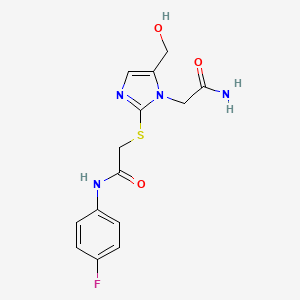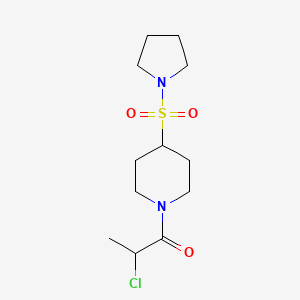![molecular formula C29H32N6O9S B2956381 2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine CAS No. 2375260-23-2](/img/structure/B2956381.png)
2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citric acid is a weak organic acid containing three carboxylic acid functional groups . It is generally used as an aqueous solution during aqueous work-ups .
Molecular Structure Analysis
The molecular structure of citric acid consists of a propane backbone with three carboxyl groups (COOH) and one hydroxyl group (OH). The three carboxyl groups make it a tri-carboxylic acid .Chemical Reactions Analysis
Citric acid is often used as a weak acid for neutralizing reaction mixtures . It can also be used as a weak acid wash for work-ups .Physical and Chemical Properties Analysis
Citric acid appears as a white crystalline solid . It has a molecular weight of 192.12 g/mol . The melting point of citric acid is between 153-159 C . It has three pKa values due to the presence of three carboxylic acid groups: pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.4 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including structures with morpholine moieties, which have shown good or moderate activities against various microorganisms. Such compounds, synthesized from ester ethoxycarbonylhydrazones with primary amines and further modifications, highlight the potential of the compound for applications in developing new antimicrobial agents (H. Bektaş et al., 2007, Molecules; D. Sahin et al., 2012, Turkish Journal of Chemistry).
Synthesis, Structures, and Properties of Coordination Polymers
A study on uranyl-organic coordination polymers utilizing various carboxylic acids and N-bearing coligands presented the synthesis of novel materials with potential applications in nuclear waste management and luminescent materials. The incorporation of specific carboxylic acid ligands in these coordination polymers underlines the broader utility of carboxylic acid derivatives in material science (Weiting Yang et al., 2013, Inorganic Chemistry).
Antiradical and Photophysical Characterization
Studies on derivatives similar to parts of the complex molecule have explored their antiradical activities and photophysical properties, suggesting applications in photodynamic therapy and as sensors. For instance, the synthesis and characterization of azole derivatives, including their photophysical behavior, indicate potential in light-emitting devices and as probes for biological applications (Taylor Chin et al., 2010, Journal of Heterocyclic Chemistry).
Environmental Applications
Research on the transformation products of herbicides and related compounds emphasizes the importance of understanding the environmental fate of such molecules. Studies identifying phototransformation products underline the compound's relevance in environmental chemistry and potential in studying pollutant degradation pathways (M. Peschka et al., 2007, Analytical and Bioanalytical Chemistry).
Propriétés
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S.C6H8O7/c1-16-6-5-8-18(14-16)29-22(28-10-12-30-13-11-28)25-26-23(29)32-15-20-24-21(27-31-20)19-9-4-3-7-17(19)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-9,14H,10-13,15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXJWRVOJMECOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)N5CCOCC5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2956298.png)
![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2956299.png)
![8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B2956302.png)
![N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2956303.png)
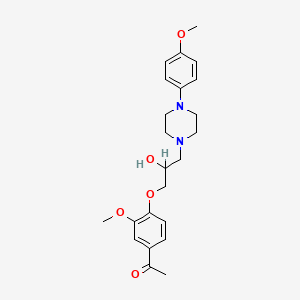
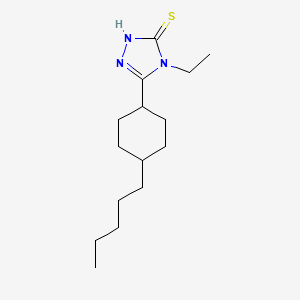
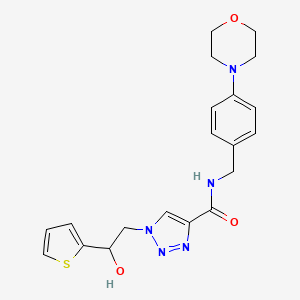
![8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2956312.png)
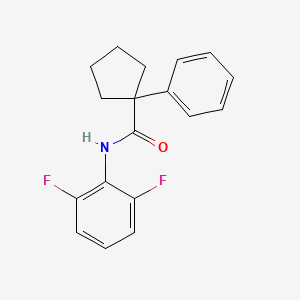
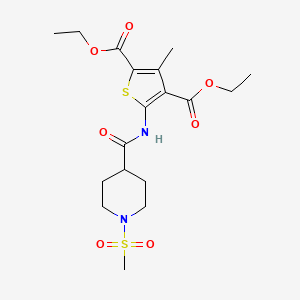
![2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2956316.png)
